![molecular formula C15H21FN2O2 B248061 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide](/img/structure/B248061.png)
3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide, also known as DMFP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied as a potential treatment for neuropathic pain and epilepsy.
In agriculture, 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide has been shown to have insecticidal properties and can be used to control pests in crops. In material science, 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide has been used as a building block for the synthesis of various polymers and materials.
Wirkmechanismus
The mechanism of action of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and receptors in the body. For example, 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects. In animal studies, it has been found to reduce pain and inflammation, decrease seizure activity, and improve cognitive function. It has also been shown to have insecticidal activity against various pests.
Vorteile Und Einschränkungen Für Laborexperimente
3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a wide range of potential applications. However, it also has some limitations. For example, its mechanism of action is not fully understood, and its toxicity and side effects are not well studied.
Zukünftige Richtungen
There are several future directions for 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide research. One potential area of research is the development of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide-based drugs for the treatment of inflammatory and neurological disorders. Another area of research is the development of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide-based insecticides for crop protection. Additionally, 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide can be used as a building block for the synthesis of various polymers and materials, which opens up new avenues for research in material science.
In conclusion, 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide in various fields.
Synthesemethoden
The synthesis of 3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide involves the reaction between 2,6-dimethylmorpholine and 4-fluorophenylpropanoyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid that can be purified by recrystallization.
Eigenschaften
Produktname |
3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide |
---|---|
Molekularformel |
C15H21FN2O2 |
Molekulargewicht |
280.34 g/mol |
IUPAC-Name |
3-(2,6-dimethylmorpholin-4-yl)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C15H21FN2O2/c1-11-9-18(10-12(2)20-11)8-7-15(19)17-14-5-3-13(16)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
ZZVHFRUVSXEOFQ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)F |
Kanonische SMILES |
CC1CN(CC(O1)C)CCC(=O)NC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.